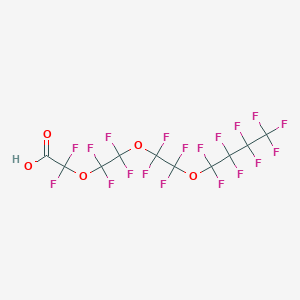

Perfluoro-3,6,9-trioxatridecanoic acid

Übersicht

Beschreibung

Perfluoro-3,6,9-trioxatridecanoic acid is a perfluorinated compound with the chemical formula C₁₀HF₁₉O₅ and a molecular weight of 562.08 g/mol . It is characterized by its high thermal stability, resistance to corrosion, and hydrophobic properties. This compound is typically a clear, colorless liquid and is used in various industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of perfluoro-3,6,9-trioxatridecanoic acid involves multiple steps. One common method includes the reaction of perfluorinated paraffin with an epoxide compound to form perfluoro-3,6,9-trioxatridecane, which is then treated with a specific acid to yield the final product . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield of the compound .

Analyse Chemischer Reaktionen

Perfluoro-3,6,9-trioxatridecanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.

Substitution: It can participate in substitution reactions, particularly involving its ether and carboxylic acid groups.

Common Reagents and Conditions: Typical reagents include strong acids and bases, and reactions are often conducted under controlled temperatures to maintain the integrity of the perfluorinated structure.

Wissenschaftliche Forschungsanwendungen

Perfluoro-3,6,9-trioxatridecanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a treatment fluid containing a perfluorinated chelating agent.

Biology: Its unique properties make it useful in various biological studies, particularly those involving hydrophobic interactions.

Wirkmechanismus

The mechanism of action of perfluoro-3,6,9-trioxatridecanoic acid involves its interaction with molecular targets through its hydrophobic and fluorinated nature. It can form stable complexes with various substrates, making it effective in applications requiring high chemical stability and resistance to degradation . The pathways involved often include interactions with hydrophobic regions of molecules, enhancing its utility in diverse applications .

Vergleich Mit ähnlichen Verbindungen

Perfluoro-3,6,9-trioxatridecanoic acid is unique among perfluorinated compounds due to its specific structure and properties. Similar compounds include:

Perfluoro-3,6,9-trioxadecanoic acid: This compound has a similar structure but differs in the length of the carbon chain and the number of ether groups.

Perfluoroalkyl sulfonic acids: These compounds share the perfluorinated nature but have different functional groups, leading to varied applications.

Perfluoroalkyl carboxylic acids: Similar in their carboxylic acid functionality but differ in their chain length and additional functional groups.

This compound stands out due to its combination of ether and carboxylic acid groups, providing a unique balance of hydrophobicity and reactivity .

Biologische Aktivität

Perfluoro-3,6,9-trioxatridecanoic acid (also known as F3TDA) is a member of the per- and polyfluoroalkyl substances (PFAS) group, which are recognized for their widespread environmental presence and potential health effects. This article provides a comprehensive overview of the biological activity associated with F3TDA, including its toxicity, mechanisms of action, and implications for human health and the environment.

Overview of PFAS

PFAS are synthetic compounds characterized by a carbon-fluorine bond, which imparts unique chemical properties such as resistance to degradation. They have been widely used in various applications, including firefighting foams, non-stick cookware, and water-repellent fabrics. However, the persistence of these compounds in the environment has raised concerns regarding their bioaccumulation and potential toxic effects on living organisms.

Toxicity Studies

Recent studies have employed high-throughput toxicity screening methods to evaluate the effects of various PFAS compounds, including F3TDA. A significant study utilized the human placental trophoblast JEG-3 cell line to assess cell viability, proliferation, and mitochondrial membrane potential (MMP) after exposure to different PFAS compounds. The findings indicated that many PFAS disrupt trophoblast function at concentrations below traditional cytotoxicity thresholds .

Key Findings:

- Cell Viability: The study determined effective concentration (EC50) values for 79% of tested compounds, indicating significant toxicity at low concentrations.

- Gene Expression: Exposure to PFAS altered the expression of genes critical for trophoblast health, suggesting that these compounds could interfere with normal placental function .

Case Studies

A case study involving zebrafish models demonstrated that exposure to F3TDA resulted in developmental toxicity. Zebrafish are increasingly used as a model organism due to their transparent embryos and rapid development, allowing for real-time observation of toxicological effects. The study found that F3TDA exposure led to significant morphological deformities and impaired organ development in larvae .

The mechanisms through which F3TDA exerts its biological effects are still being elucidated. However, several potential pathways have been identified:

- Oxidative Stress: Disruption in oxidative stress regulation has been observed in trophoblast cells exposed to PFAS. For instance, altered expression of genes involved in oxidative stress response was noted following exposure to GenX and PFOA .

- Endocrine Disruption: PFAS compounds are suspected endocrine disruptors, potentially interfering with hormonal signaling pathways critical for reproductive health .

Environmental Impact

The environmental persistence of F3TDA raises concerns regarding its accumulation in water sources and biota. Studies have documented its presence in groundwater and surface waters, prompting assessments of its ecological risks . The global occurrence of PFAS underscores the need for comprehensive monitoring and regulatory measures.

Summary Table of Biological Effects

Eigenschaften

IUPAC Name |

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10HF19O5/c11-2(12,1(30)31)32-7(22,23)8(24,25)34-10(28,29)9(26,27)33-6(20,21)4(15,16)3(13,14)5(17,18)19/h(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQLSTSWOFAQNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(OC(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10HF19O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375114 | |

| Record name | Perfluoro-3,6,9-trioxatridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330562-41-9 | |

| Record name | Perfluoro-3,6,9-trioxatridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro-3,6,9-trioxatridecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.